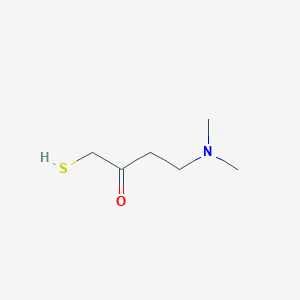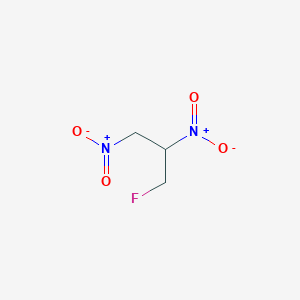
1-Fluoro-2,3-dinitropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2,3-dinitropropane is an organic compound characterized by the presence of a fluorine atom and two nitro groups attached to a propane backbone
Métodos De Preparación
The synthesis of 1-Fluoro-2,3-dinitropropane can be achieved through several methods. One common approach involves the fluorination of γ-halotrinitropropanes. This reaction typically uses nucleophilic reagents such as potassium iodide, resulting in the formation of the potassium salt of 1-fluoro-3,3-dinitropropane, which can then be acidified to yield this compound .
Análisis De Reacciones Químicas
1-Fluoro-2,3-dinitropropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the fluorine atom.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, although specific conditions and reagents for this process are less commonly reported.
Common reagents used in these reactions include potassium iodide for substitution and hydrogenation catalysts for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-2,3-dinitropropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which 1-Fluoro-2,3-dinitropropane exerts its effects involves the interaction of its functional groups with various molecular targets. The nitro groups can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
1-Fluoro-2,3-dinitropropane can be compared to other nitroalkanes and fluorinated compounds. Similar compounds include:
1,3-Dinitropropane: Lacks the fluorine atom but shares the nitro groups.
Fluorinated Nitroalkanes: Compounds with similar structures but different positions of the fluorine and nitro groups.
Propiedades
Número CAS |
58473-07-7 |
|---|---|
Fórmula molecular |
C3H5FN2O4 |
Peso molecular |
152.08 g/mol |
Nombre IUPAC |
1-fluoro-2,3-dinitropropane |
InChI |
InChI=1S/C3H5FN2O4/c4-1-3(6(9)10)2-5(7)8/h3H,1-2H2 |
Clave InChI |
PFAJLKQRPLHMCT-UHFFFAOYSA-N |
SMILES canónico |
C(C(CF)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)
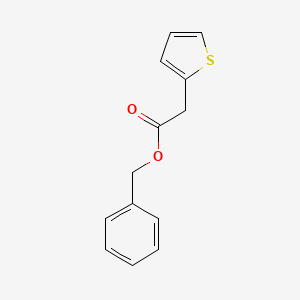
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)


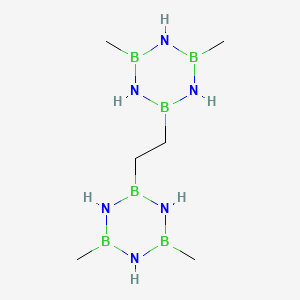
![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)

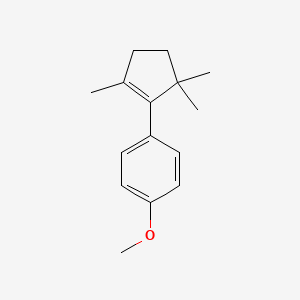
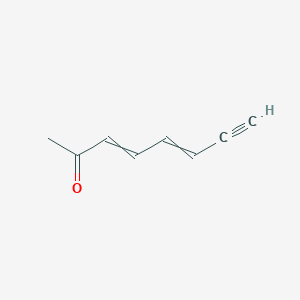
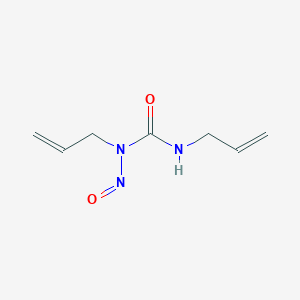

![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
